![molecular formula C11H11NO4 B3011772 Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate CAS No. 37829-38-2](/img/structure/B3011772.png)
Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate
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Overview
Description
Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate, also known as EDDC, is a chemical compound used in scientific research. This compound has gained attention for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, which include dioxazolones. Specifically, ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate has been investigated as an antiviral agent against influenza A and Coxsackie B4 viruses . Its inhibitory activity against influenza A and high selectivity index make it a promising candidate.
- Dioxazolones have been studied for their antitubercular properties. In particular, ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate derivatives exhibited in vitro activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . These findings highlight its potential in combating tuberculosis.
- The ease of synthesizing dioxazolones and their formation of CO2 gas as the sole byproduct have led to the development of interesting reactions. These reactions produce N-aryl amides, oxazoles, and lactams, which are bioactive nitrogen-containing compounds . Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate plays a role in these synthetic pathways.
- Dioxazolones serve as convenient acyl nitrene transfer reagents in homogeneous transition-metal catalysis. They activate at relatively low temperatures and participate in amidation reactions. Metal nitrenoids formed from dioxazolones react in a concerted fashion, leading to the synthesis of N-aryl amides and other functional groups .
- Due to mild reaction conditions, stereo- and enantioselective reactions involving dioxazolones are possible. These reactions are valuable for creating chiral nitrogen-containing compounds, including pharmaceutical intermediates .
- In a different context, 3-phenyl-1,4,2-dioxazole-5-one (PDO) , a related compound, has been investigated for improving the lifespan of lithium-ion batteries. It was found that 1% of PDO significantly enhances battery performance .
Antiviral Activity
Antitubercular Activity
Bioactive Nitrogen-Containing Compounds
Transition-Metal Catalysis
Stereo- and Enantioselective Reactions
Lithium-Ion Battery Lifespan Enhancement
Safety And Hazards
The safety information for Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-14-10(13)11-15-9(12-16-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSNSCBMVRAXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1OC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |
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